molecular formula C24H26BCl3N2O2 B2364002 1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone CAS No. 2068818-75-5

1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone

Cat. No. B2364002
M. Wt: 491.64
InChI Key: MQMHDTKINNSGSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexylamino and trichloromethyl groups suggests that the compound could exhibit interesting structural features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of various functional groups in the molecule suggests that it could participate in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Structural Analysis and Properties

  • Organoboron Compound Crystal Structures : Organoboron compounds, including those with complex structures similar to the compound , have been extensively studied for their crystal structures. These studies often involve detailed analysis of bond lengths, molecular geometry, and crystalline properties (Kliegel et al., 1984).

  • Reactivity and Formation Mechanisms : Research on organoboron compounds also focuses on their synthesis and reaction mechanisms. For instance, the preparation of certain organoboron compounds and their reactions with different acids have been described, highlighting the diverse reactivity of these compounds (Kliegel et al., 1992).

  • Boron Chelate Formation : The formation of boron chelates with various ligands is another area of interest. These studies provide insights into the binding properties and coordination chemistry of boron atoms in complex molecules (Kliegel et al., 1996).

  • Molecular Interactions and Stability : Investigations into the molecular interactions and stability of organoboron compounds, especially in different environmental conditions, are crucial for understanding their potential applications (Kliegel et al., 1990).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire . If it’s toxic, it could pose a risk to human health .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has promising medicinal properties, future research could focus on developing it into a drug .

properties

IUPAC Name

1-[6-(cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BCl3N2O2/c1-17(31)21-22(24(26,27)28)30-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)32-23(21)29-20-15-9-4-10-16-20/h2-3,5-8,11-14,20,29-30H,4,9-10,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUPBOKHLVUFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1([NH+]=C(C(=C(O1)NC2CCCCC2)C(=O)C)C(Cl)(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146074265

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